Cas no 70160-47-3 (Ethyl 5-hydroxy-2-oxo-2H-chromene-3-carboxylate)

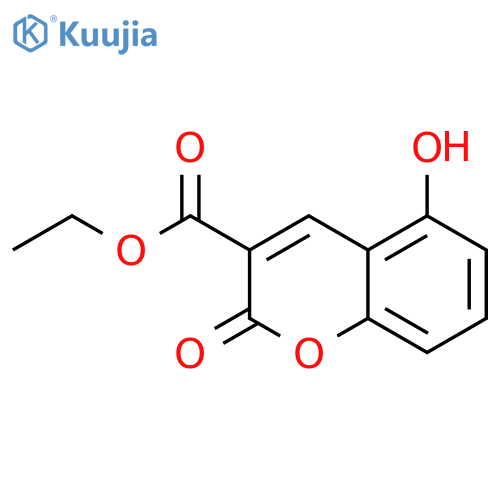

70160-47-3 structure

商品名:Ethyl 5-hydroxy-2-oxo-2H-chromene-3-carboxylate

CAS番号:70160-47-3

MF:C12H10O5

メガワット:234.204803943634

CID:1093360

Ethyl 5-hydroxy-2-oxo-2H-chromene-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- Ethyl 5-hydroxy-2-oxo-2H-chromene-3-carboxylate

- ethyl 5-hydroxy-2-oxochromene-3-carboxylate

- 2H-1-Benzopyran-3-carboxylic acid, 5-hydroxy-2-oxo-, ethyl ester

-

- インチ: 1S/C12H10O5/c1-2-16-11(14)8-6-7-9(13)4-3-5-10(7)17-12(8)15/h3-6,13H,2H2,1H3

- InChIKey: CFLYOJSEFYETOM-UHFFFAOYSA-N

- ほほえんだ: C1(=O)OC2=CC=CC(O)=C2C=C1C(OCC)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 3

じっけんとくせい

- 密度みつど: 1.397±0.06 g/cm3(Predicted)

- ゆうかいてん: 229-230 °C

- ふってん: 430.7±45.0 °C(Predicted)

- 酸性度係数(pKa): 6.87±0.20(Predicted)

Ethyl 5-hydroxy-2-oxo-2H-chromene-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1741067-1g |

Ethyl 5-hydroxy-2-oxo-2h-chromene-3-carboxylate |

70160-47-3 | 98% | 1g |

¥2863.00 | 2024-05-03 | |

| Chemenu | CM162241-1g |

ethyl 5-hydroxy-2-oxo-2H-chromene-3-carboxylate |

70160-47-3 | 95% | 1g |

$450 | 2024-07-24 | |

| Alichem | A449042526-1g |

Ethyl 5-hydroxy-2-oxo-2H-chromene-3-carboxylate |

70160-47-3 | 95% | 1g |

$413.03 | 2023-09-01 | |

| Chemenu | CM162241-1g |

ethyl 5-hydroxy-2-oxo-2H-chromene-3-carboxylate |

70160-47-3 | 95% | 1g |

$464 | 2021-06-17 |

Ethyl 5-hydroxy-2-oxo-2H-chromene-3-carboxylate 関連文献

-

Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781

-

2. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660

-

Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658

-

Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824

-

Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562

70160-47-3 (Ethyl 5-hydroxy-2-oxo-2H-chromene-3-carboxylate) 関連製品

- 36044-49-2(Methyl 2H-chromene-3-carboxylate)

- 22649-28-1(2H-Chromene-3-carboxylic acid)

- 10242-13-4(2H-1-Benzopyran-3-carboxylicacid, 6-methyl-2-oxo-)

- 779-27-1(7-Hydroxycoumarin-3-carboxylic acid)

- 1846-76-0(Ethyl 3-coumarincarboxylate)

- 6093-71-6(YZ9)

- 531-81-7(Coumarin-3-carboxylic acid)

- 20300-59-8(7-Methoxycoumarin-3-carboxylic acid)

- 2445-82-1(2H-1-Benzopyran-2-one,3-methyl-)

- 57543-58-5(Ethyl 2H-chromene-3-carboxylate)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量